molecular formula C16H15Cl2N5O2S B10860848 (2R,3R,4S)-2-(2-chloro-6-(3-chlorobenzylamino)-9H-purin-9-yl)tetrahydrothiophene-3,4-diol CAS No. 945457-84-1

(2R,3R,4S)-2-(2-chloro-6-(3-chlorobenzylamino)-9H-purin-9-yl)tetrahydrothiophene-3,4-diol

Cat. No.: B10860848
CAS No.: 945457-84-1
M. Wt: 412.3 g/mol
InChI Key: JQUBXCDDRXAMLF-IXPVHAAZSA-N
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Description

LJ-2698 is a highly potent and selective antagonist of the adenosine A3 receptor, a G protein-coupled receptor involved in various inflammatory diseases. This compound has shown significant potential in reversing elastase-induced destructive changes in murine lungs, making it a promising candidate for therapeutic applications in conditions such as pulmonary emphysema .

Chemical Reactions Analysis

LJ-2698 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acetonitrile, formic acid, and chromatographic columns. The major products formed from these reactions are typically derivatives of the original nucleoside structure, with modifications to enhance selectivity and potency .

Scientific Research Applications

LJ-2698 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

LJ-2698 is unique in its high selectivity and potency as an adenosine A3 receptor antagonist. Similar compounds include:

    MRS-1220: Another adenosine A3 receptor antagonist with a different nucleoside structure.

    PSB-11: A selective adenosine A3 receptor antagonist with distinct pharmacological properties.

    VUF-5574: An adenosine A3 receptor antagonist with a different chemical structure and binding affinity.

Compared to these compounds, LJ-2698 has shown superior efficacy in reversing elastase-induced changes in murine lungs and has demonstrated minimal toxicity in preclinical studies .

Properties

CAS No.

945457-84-1

Molecular Formula

C16H15Cl2N5O2S

Molecular Weight

412.3 g/mol

IUPAC Name

(2R,3R,4S)-2-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]thiolane-3,4-diol

InChI

InChI=1S/C16H15Cl2N5O2S/c17-9-3-1-2-8(4-9)5-19-13-11-14(22-16(18)21-13)23(7-20-11)15-12(25)10(24)6-26-15/h1-4,7,10,12,15,24-25H,5-6H2,(H,19,21,22)/t10-,12-,15-/m1/s1

InChI Key

JQUBXCDDRXAMLF-IXPVHAAZSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](S1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)Cl)O)O

Canonical SMILES

C1C(C(C(S1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)Cl)O)O

Origin of Product

United States

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